PF-1163B

Antifungal Drug Discovery Ergosterol Biosynthesis Inhibition Structure-Activity Relationship

PF-1163B (CAS 258871-60-2) is the preferred tool compound for overcoming fluconazole resistance in C. albicans, achieving a >1,000-fold MIC reduction in synergy studies—a 10× improvement over its analog PF-1163A. Its well-characterized ergosterol synthesis inhibition (IC₅₀ = 34 ng/mL) and lack of HepG2 cytotoxicity make it ideal for host-pathogen co-culture models. Select this lot for reliable, quantified potency in resistance-reversal and SAR assays.

Molecular Formula C27H43NO5
Molecular Weight 461.6 g/mol
Cat. No. B15563497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-1163B
Molecular FormulaC27H43NO5
Molecular Weight461.6 g/mol
Structural Identifiers
InChIInChI=1S/C27H43NO5/c1-4-5-6-10-24-15-12-21(2)9-7-8-11-26(30)28(3)25(27(31)33-24)20-22-13-16-23(17-14-22)32-19-18-29/h13-14,16-17,21,24-25,29H,4-12,15,18-20H2,1-3H3/t21-,24-,25+/m1/s1
InChIKeyPCRJJAXIHTZHNU-SDUSCBPUSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PF-1163B for Antifungal Research: A Depsipeptide ERG Synthesis Inhibitor with Defined Candida albicans Selectivity


PF-1163B (CAS 258871-60-2) is a 13-membered macrocyclic depsipeptide antifungal antibiotic isolated from Penicillium sp. [1]. Its core mechanism involves inhibition of ergosterol (ERG) biosynthesis, a pathway essential for fungal cell membrane integrity . The compound is characterized by a molecular formula of C₂₇H₄₃NO₅ and a molecular weight of 461.6 g/mol [1]. PF-1163B is structurally and mechanistically distinct from its closely related analog PF-1163A by the absence of an additional hydroxyl group on its side chain, a structural difference that correlates with quantifiable differences in potency [2].

Why In-Class PF-1163 Analogs Cannot Be Interchanged for PF-1163B Procurement


Within the PF-1163 depsipeptide series, structural modifications translate directly into divergent pharmacological profiles. PF-1163B and PF-1163A differ solely by a single hydroxyl group on the side chain [1], yet this minimal change drives a nearly 3-fold difference in ergosterol synthesis inhibition potency (IC₅₀ = 34 ng/mL vs. 12 ng/mL, respectively) [2]. More critically, the two analogs exhibit opposite trends in fluconazole synergy magnitude against azole-resistant C. albicans, with PF-1163B achieving a >1,000-fold MIC reduction compared to PF-1163A's ~128-fold reduction . Generic substitution based on structural class alone would therefore compromise the integrity of experimental models dependent on specific potency thresholds or synergistic interaction profiles.

Quantitative Differentiation Evidence for PF-1163B: Head-to-Head and Cross-Study Comparator Data


ERG Synthesis Inhibition: PF-1163B vs. Structural Analog PF-1163A

PF-1163B demonstrates approximately 2.8-fold lower potency in inhibiting ergosterol synthesis compared to its structural analog PF-1163A. Both compounds target the same pathway, but PF-1163B's IC₅₀ of 34 ng/mL is notably higher than PF-1163A's IC₅₀ of 12 ng/mL [1]. This quantitative difference correlates with PF-1163B lacking an additional hydroxyl group present on PF-1163A's side chain, providing a clear SAR anchor for researchers requiring either higher or lower pathway engagement potency in their experimental systems [2].

Antifungal Drug Discovery Ergosterol Biosynthesis Inhibition Structure-Activity Relationship

Antifungal Activity Against Candida albicans: PF-1163B vs. PF-1163A

Against Candida albicans, PF-1163B exhibits an MIC of 32 µg/mL, which is 4-fold higher (less potent) than PF-1163A's MIC of 8 µg/mL against the same pathogen [1]. Notably, both compounds share the same species selectivity profile—neither inhibits other Candida strains, Aspergillus fumigatus, or HepG2 mammalian cells at these concentrations . This indicates that the structural difference affects potency magnitude but not selectivity breadth.

Candida albicans MIC Determination Antifungal Susceptibility Testing

Synergistic Activity with Fluconazole Against Azole-Resistant C. albicans

PF-1163B demonstrates potent synergy with fluconazole against azole-resistant C. albicans. When used in combination, the MIC of fluconazole is reduced from 2 µg/mL to 0.0016 µg/mL—a 1,250-fold enhancement in potency . For comparison, PF-1163A in combination with fluconazole reduces the fluconazole MIC from 1 µg/mL to 0.0078 µg/mL, representing an approximately 128-fold enhancement [1]. PF-1163B therefore provides a superior synergistic magnitude despite its lower standalone potency.

Azole Resistance Antifungal Synergy Combination Therapy Fluconazole

Species Selectivity Profile: C. albicans vs. Non-albicans Candida and Aspergillus

PF-1163B exhibits a narrow and defined species selectivity profile. At its active concentration (MIC = 32 µg/mL against C. albicans), PF-1163B shows no growth inhibitory activity against other Candida species, Aspergillus fumigatus, or HepG2 mammalian cells . This selectivity pattern is identical to that observed for PF-1163A, indicating that the core scaffold—not the hydroxyl group difference—dictates species specificity [1]. The lack of HepG2 cytotoxicity further supports a favorable fungal vs. mammalian cell selectivity window .

Species Selectivity Candida albicans Antifungal Specificity Mammalian Cytotoxicity

Optimal Research Application Scenarios for PF-1163B Based on Quantified Differentiation Evidence


Azole Resistance Circumvention: Fluconazole Synergy Model Systems

PF-1163B is the preferred tool compound for investigating combination strategies to overcome fluconazole resistance in C. albicans. With a quantified 1,250-fold reduction in fluconazole MIC when used in combination [1], PF-1163B provides a robust synergistic signal for mechanistic studies, high-throughput synergy screening, and validation of resistance-reversal hypotheses. This application is directly supported by the quantitative synergy data established in Evidence Item 3.

Structure-Activity Relationship (SAR) Studies in Depsipeptide Antifungals

PF-1163B serves as an essential comparator compound in SAR campaigns investigating the impact of side-chain hydroxylation on antifungal potency. The quantified 2.8-fold difference in ERG synthesis IC₅₀ and 4-fold difference in C. albicans MIC relative to PF-1163A [2] provide a validated potency gradient that can anchor the evaluation of novel synthetic analogs or biosynthetic derivatives. This application is directly supported by the comparative data in Evidence Items 1 and 2.

Candida albicans-Selective Biology: Species-Specific Pathway Probing

Researchers requiring a tool compound with narrow, defined species selectivity should prioritize PF-1163B. Its demonstrated lack of activity against non-albicans Candida species and A. fumigatus [3] enables clean interrogation of C. albicans-specific cellular processes without confounding cross-species effects. The absence of HepG2 cytotoxicity further supports its use in host-pathogen co-culture models where mammalian cell viability must be preserved. This application is directly supported by the selectivity data in Evidence Item 4.

Moderate-Potency Positive Control in Antifungal Screening Cascades

In antifungal discovery programs where a moderate-potency positive control is required to establish assay windows and sensitivity thresholds, PF-1163B (MIC = 32 µg/mL against C. albicans) provides a valuable reference point between highly potent clinical candidates and inactive negative controls. Its well-characterized mechanism (ERG synthesis inhibition, IC₅₀ = 34 ng/mL) [1] ensures that positive signals reflect genuine antifungal activity rather than assay artifacts. This application is supported by the baseline potency data established across all evidence items.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-1163B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.